molecular formula C12H8ClN3 B11880095 2-(4-Chlorophenyl)-1H-imidazo(4,5-c)pyridine CAS No. 75007-94-2

2-(4-Chlorophenyl)-1H-imidazo(4,5-c)pyridine

Cat. No.: B11880095
CAS No.: 75007-94-2
M. Wt: 229.66 g/mol
InChI Key: RBDQHKDYQDAOJG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 4-chlorophenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for targeting protein-protein interactions and enzymatic activity. The chlorine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75007-94-2

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

2-(4-chlorophenyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C12H8ClN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)

InChI Key

RBDQHKDYQDAOJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)Cl

Origin of Product

United States

Biological Activity

2-(4-Chlorophenyl)-1H-imidazo(4,5-c)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H7ClN2, with a molecular weight of approximately 220.65 g/mol. The presence of a chlorophenyl group and an imidazo ring contributes to its chemical reactivity and biological properties. The compound's unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study identified several imidazo[4,5-c]pyridin-2-one derivatives that inhibited Src family kinases (SFKs), which are crucial in cell proliferation and survival pathways in cancers such as glioblastoma . Notably, compound 1s demonstrated effective activity against multiple glioblastoma cell lines (U87, U251, T98G) with IC50 values comparable to established SFK inhibitors like PP2.

CompoundCell LineIC50 (µM)
1sU8710.5
1sU25112.3
1sT98G11.7

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies on imidazo[4,5-c]pyridine derivatives indicate their effectiveness against various pathogens. The presence of the imidazole ring enhances their ability to mimic purine structures, allowing them to interact with enzymes and receptors involved in microbial growth.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity. Research has demonstrated its ability to inhibit inflammatory responses in cellular models by affecting key transcription factors involved in oxidative stress regulation . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound inhibits several kinases involved in cancer progression, particularly SFKs and Aurora kinases. Binding studies suggest that the imidazo ring plays a critical role in forming hydrogen bonds with the active sites of these enzymes .
  • Enzyme Interaction : It can bind to various enzymes' active sites, blocking their activity and disrupting cellular signaling pathways essential for tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the imidazo ring or the chlorophenyl substituent can significantly impact biological activity. For example:

  • Chloro Substituents : The presence of chlorine atoms enhances the lipophilicity and electronic properties of the compound, improving its binding affinity to target proteins.
  • Aryl Groups : Variations in the aryl substituents can lead to different inhibitory profiles against specific kinases or microbial targets .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • Glioblastoma Treatment : A series of compounds were synthesized and tested against glioblastoma cell lines, demonstrating effective inhibition of cell proliferation through SFK inhibition.
  • Antimicrobial Screening : Derivatives were evaluated against various bacterial strains, showing significant inhibitory effects compared to standard antibiotics.
  • Inflammation Models : In vitro studies revealed that certain derivatives could significantly reduce inflammatory markers in human retinal pigment epithelial cells exposed to oxidative stress.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[4,5-c]pyridine derivatives, including 2-(4-Chlorophenyl)-1H-imidazo(4,5-c)pyridine, exhibit potential as anticancer agents. They have been shown to inhibit various kinases involved in cancer cell proliferation and survival. A study highlighted the ability of these compounds to modulate pathways critical for cancer progression, demonstrating their potential as selective kinase inhibitors .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can significantly reduce inflammatory responses in human cells, indicating its potential for treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Another promising application is in the field of antimicrobial research. Compounds with similar structures have been evaluated for their efficacy against bacterial pathogens, including Mycobacterium tuberculosis. The structural features of this compound suggest it may possess similar inhibitory activities against these pathogens .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that modify the imidazo[4,5-c]pyridine core structure to enhance its biological activity. The structure-activity relationship studies indicate that modifications at specific positions on the imidazo ring can significantly influence the compound's pharmacological properties .

Modification Effect on Activity
Substitution at position 6Increased kinase inhibition
Halogen substitutionsEnhanced antimicrobial activity
Alkyl group additionImproved anti-inflammatory properties

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of imidazo[4,5-c]pyridine derivatives in vitro against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, researchers tested the anti-inflammatory effects of this compound on human retinal pigment epithelial cells exposed to oxidative stress. The findings showed a significant reduction in pro-inflammatory cytokine production compared to untreated controls .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group in related imidazo[4,5-c]pyridines facilitates nucleophilic aromatic substitution (SNAr) reactions. For 2-(4-nitrophenyl)-1H-imidazo(4,5-c)pyridine (a structural analog), substitution occurs at the para-nitro position under mild conditions:

ReactantConditionsProductYieldSource
Allyl bromideK2CO3, DMF, 60°C, 24 h3-Allyl-2-(4-nitrophenyl) derivative75–85%
Methyl iodideNaH, THF, refluxN-Methylated derivative68%

In the case of 2-(4-chlorophenyl)-1H-imidazo(4,5-c)pyridine, the chlorine atom at the para position can undergo substitution with amines or alkoxides under SNAr conditions, though specific yields require further experimental validation .

Transition Metal-Catalyzed Coupling

The imidazo[4,5-c]pyridine scaffold participates in regioselective C–H activation. For imidazo[4,5-b]pyridine analogs (structurally similar), Pd-catalyzed C2-arylation has been demonstrated:

Catalyst SystemSubstrate ScopeKey FindingsSource
Pd(OAc)2/XPhosAryl iodidesC2 selectivity due to N-directed coupling
CuI/L-prolineHeteroaryl halidesModerate yields (40–60%)

For this compound, analogous C–H functionalization at the pyridine ring is feasible but remains unexplored in the literature .

Cyclization and Heteroannulation

The compound serves as a precursor for fused polyheterocycles. A one-pot tandem SNAr–reduction–cyclization strategy (developed for imidazo[4,5-b]pyridines) could be adapted:

  • SNAr Reaction : React with primary amines (e.g., benzylamine) in H2O-IPA (1:1) at 80°C for 2 h .

  • Reduction : Treat with Zn/HCl to reduce nitro groups to amines .

  • Cyclization : Condense with aldehydes (e.g., benzaldehyde) at 85°C for 10 h to form tricyclic derivatives .

This method achieves >85% yields for imidazo[4,5-b]pyridines but requires verification for the [4,5-c] isomer .

Stability and Side Reactions

Key stability considerations include:

  • Acid sensitivity : Protonation at N1 leads to ring-opening above pH < 3 .

  • Oxidative degradation : Exposure to H2O2 or peroxides generates N-oxide byproducts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine, their substituents, biological activities, and physicochemical properties:

Compound Name / ID Core Structure Substituents Biological Activity / Target Key Findings Reference
I-BET151 (80) 1H-imidazo[4,5-c]quinoline 3,5-dimethylisoxazole BET proteins (BRD4) Forms H-bonds with Asn140 in BRD4; hydrophobic interactions with ZA channel
Compound 43 (Indolyl-IMID) Imidazo[4,5-c]pyridine 1H-indol-6-yl, 3,4,5-trimethoxyphenyl Tubulin polymerization inhibitor IC50 = 9.75 nM (melanoma cells); improved metabolic stability (t½ = 56.3 min)
DJ95 Imidazo[4,5-c]pyridine 1H-indol-6-yl, 3,4,5-trimethoxyphenyl Colchicine binding site (tubulin) Overcomes P-gp-mediated drug resistance; potent antitumor efficacy
GS-327073 Imidazo[4,5-c]pyridine 5-isoxazolyl, 2,3-difluorophenyl HCV replication inhibitor Optimized for selectivity and potency in vitro
AI-3 (Benzodioxolyl-IMID) Imidazo[4,5-c]pyridine Benzo[d][1,3]dioxol-5-yl NLRP3 inflammasome (anti-inflammatory) Yield = 77%; m.p. >200°C; moderate solubility in DMSO
4-Chloro-2-(4-methoxyphenyl) Imidazo[4,5-c]pyridine 4-methoxyphenyl Not specified Increased solubility compared to chloro derivatives (logP reduced by ~0.5)

Key Observations:

Substituent Effects on Binding Affinity

  • The 3,5-dimethylisoxazole group in I-BET151 enhances BRD4 binding via direct H-bonds and water-mediated interactions, whereas the 4-chlorophenyl group in the target compound may favor hydrophobic interactions .
  • In tubulin inhibitors (e.g., compound 43), the 3,4,5-trimethoxyphenyl group is critical for occupying the colchicine binding site, with IC50 values in the low nM range .

Physicochemical Properties

  • Electron-withdrawing groups (e.g., Cl, F) increase lipophilicity (logP ~3.3 for chloro derivatives), while electron-donating groups (e.g., methoxy) improve aqueous solubility (e.g., 1.801E-03 moles/L for morpholinylmethyl derivatives) .
  • Substituted indole derivatives (e.g., compound 43) exhibit balanced logP and metabolic stability, with human liver microsome half-lives >45 minutes .

Synthetic Accessibility

  • Yields vary significantly based on substituents. For example, 4-(3,5-difluorophenyl) derivatives (compounds 46 and 47) show low yields (7–16%), while thiomorpholine derivatives (compound 50) achieve 56% yield via optimized conditions .
  • Microwave-assisted synthesis (e.g., in ) improves reaction efficiency for complex imidazopyridines .

Overcoming Drug Resistance

  • Indolyl-imidazopyridines (e.g., DJ95) demonstrate efficacy against P-glycoprotein (P-gp)-mediated resistance, a key advantage over taxol and colchicine .

Preparation Methods

One-Pot Tandem Synthesis via Sequential Nucleophilic Aromatic Substitution, Reduction, and Cyclization

A highly efficient one-pot method for synthesizing 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine was developed using 2-chloro-3-nitropyridine (1 ) as the starting material . The protocol involves three sequential steps:

  • S<sub>N</sub>Ar Reaction : Treatment of 1 with 4-chlorobenzylamine in a 1:1 H<sub>2</sub>O-isopropyl alcohol (IPA) mixture at 80°C for 2 hours yields N-(4-chlorobenzyl)-3-nitropyridin-2-amine (2 ).

  • Reduction : In situ reduction of 2 using zinc dust (1 equiv) and concentrated HCl (0.5 equiv) at 80°C for 45 minutes produces N-(4-chlorobenzyl)pyridine-2,3-diamine (3 ).

  • Cyclization : Reaction of 3 with 4-chlorobenzaldehyde in H<sub>2</sub>O-IPA at 85°C for 10 hours facilitates imine formation, intramolecular cyclization, and aromatization to yield the target compound (4 ) in 92% yield (Table 1).

Mechanistic Insights : Time-dependent <sup>1</sup>H NMR studies confirmed the formation of an imine intermediate, which undergoes cyclization to a dihydroimidazopyridine intermediate before final aromatization . The H<sub>2</sub>O-IPA solvent system proved critical for solubilizing intermediates and driving the reaction to completion.

Microwave-Assisted Synthesis Using DBU and T3P

A rapid microwave-irradiated method enables the synthesis of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine in 15 minutes with 89% yield . Key steps include:

  • Starting Material : 3,4-Diaminopyridine (5 ) reacts with 4-chlorophenylacetic acid (6 ) under solvent-free conditions.

  • Catalytic System : A combination of 1,8-diazabicycloundec-7-ene (DBU) and propylphosphonic anhydride (T3P) facilitates dehydrative cyclization.

  • Conditions : Microwave irradiation at 180°C and 75 W power promotes efficient energy transfer, reducing reaction time from hours to minutes.

Optimization Data :

ParameterOptimal ValueYield (%)
Temperature180°C89
Power75 W89
Reaction Time15 min89
Catalyst (DBU:T3P)1:1.289

This method eliminates solvent use and achieves high atom economy, though it requires specialized microwave equipment .

Zinc Triflate-Catalyzed Cyclocondensation

Zinc triflate [Zn(OTf)<sub>3</sub>] catalyzes the synthesis of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine from 4-chloro-3-aminopyridine (7 ) and 4-chlorobenzaldehyde (8 ) under refluxing ethanol . The procedure involves:

  • Reaction Setup : A mixture of 7 (1 equiv), 8 (1.2 equiv), and Zn(OTf)<sub>3</sub> (10 mol%) in ethanol is refluxed for 6 hours.

  • Workup : The catalyst is removed by filtration, and the product is purified via silica gel chromatography (hexane:EtOAc = 7:3), yielding 78% of the target compound.

Catalyst Efficiency : Zinc triflate’s Lewis acidity activates the aldehyde for nucleophilic attack by the amine, accelerating imine formation and subsequent cyclization. The catalyst is recoverable and reusable for up to three cycles without significant loss in activity .

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeKey AdvantagesLimitations
One-Pot Tandem 9212.75 hNo intermediate isolation; eco-friendlyRequires Zn dust and concentrated HCl
Microwave 890.25 hUltra-fast; solvent-freeSpecialized equipment needed
Zinc Triflate 786 hReusable catalyst; simple setupModerate yield; column chromatography

Q & A

What are the optimized synthetic routes for preparing 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine and its derivatives?

Methodological Answer:
The synthesis typically involves coupling 4-chlorophenyl groups to the imidazo[4,5-c]pyridine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, derivatives with fluorine substituents (e.g., 2-(3,5-difluorophenyl) analogues) are synthesized by reacting 4-chloro precursors with fluorinated aryl amines under reflux in n-BuOH with DIPEA as a base, yielding stereoisomers with distinct pharmacological profiles . Purification via flash chromatography and characterization by ¹H NMR/LC-MS ensures structural fidelity. Yields vary (7–56%) depending on steric and electronic effects of substituents .

How are advanced spectroscopic techniques utilized to confirm the structure of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine derivatives?

Methodological Answer:
¹H NMR and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, aromatic proton signals in the δ 7.2–8.1 ppm range distinguish imidazo[4,5-c]pyridine core protons, while substituents like difluorophenyl groups show distinct splitting patterns (e.g., doublets of doublets, J = 5.4–11.8 Hz) . High-resolution LC/MS (APCI+ or ESI+) validates molecular weights (e.g., m/z 317.0 [M+H]⁺ for C₁₆H₁₄F₂N₄O) . X-ray crystallography further resolves crystal packing and hydrogen-bonding interactions, as seen in orthorhombic space group Fdd2 structures .

What computational methods are employed to predict the electronic properties of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311G(2d,2p) calculates molecular orbitals, charge distribution, and vibrational frequencies. These models predict stability trends, such as dimer formation via N–H···N hydrogen bonds, and correlate with experimental IR/Raman spectra . Exact exchange terms in functionals improve thermochemical accuracy (average absolute deviation: 2.4 kcal/mol for atomization energies) .

How does structural modification of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine enhance its biological activity?

Methodological Answer:
Substituents at positions 2 and 4 significantly modulate activity. For example:

  • Anticancer Activity : 2-Indolyl derivatives (e.g., compound 43) inhibit tubulin polymerization (IC₅₀ = 3–175 nM) and overcome P-glycoprotein-mediated drug resistance via improved metabolic stability (human liver microsomes t₁/₂ = 56.3 min) .
  • Cardiotonic Activity : 2-Methoxy-4-(methylsulfinyl)phenyl substitutions (e.g., LY175326) enhance inotropic potency 5–10× compared to imidazo[4,5-b]pyridines .
    SAR studies prioritize electron-withdrawing groups (e.g., Cl, F) for target engagement and bioavailability .

What strategies address discrepancies in biological activity data for 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine analogues?

Methodological Answer:
Contradictions in IC₅₀ values or efficacy often arise from stereochemical variations, assay conditions, or off-target effects. For example:

  • Stereoisomer Activity : Cis/trans isomers of 4-piperidinyl derivatives show divergent antiplasmodial activities due to steric hindrance in hemozoin binding pockets .
  • Assay Optimization : Standardizing ATP concentration in kinase assays reduces false positives. Dose-response curves with Hill coefficients >1 confirm cooperative binding .
    Meta-analyses of crystallographic (PDB) and kinetic data reconcile structural-activity outliers .

How is crystallographic data leveraged to understand intermolecular interactions of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine?

Methodological Answer:
X-ray diffraction reveals hydrogen-bonded chains along specific crystallographic axes (e.g., [1 0 -3] direction), stabilized by N–H···N interactions (bond lengths: ~2.8–3.0 Å). Disordered solvent molecules in the asymmetric unit (Fdd2 space group) highlight packing challenges, addressed via SHELX refinement software . Charge delocalization in the imidazo[4,5-c]pyridine ring, quantified via Natural Bond Orbital (NBO) analysis, explains dimer stability .

What methodologies evaluate the metabolic stability and toxicity of 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine derivatives?

Methodological Answer:

  • Microsomal Stability : Incubation with human liver microsomes (HLMs) and LC-MS/MS quantifies parent compound depletion (e.g., t₁/₂ = 45–56 min) .
  • CYP Inhibition : Fluorescence-based assays screen for cytochrome P450 interactions (e.g., CYP3A4/2D6).
  • Toxicity Profiling : Ames tests and zebrafish models assess genotoxicity and developmental effects. Substituents like trifluoromethyl groups reduce hepatotoxicity compared to halogens .

How do 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine derivatives overcome multidrug resistance (MDR) in cancer?

Methodological Answer:
Derivatives with bulky substituents (e.g., 4-methylpiperazine) evade P-glycoprotein efflux by altering lipophilicity (logP ~2.5–3.5) and binding to non-overlapping tubulin sites. Compound 43 retains potency against taxol-resistant cell lines (IC₅₀ = 9.75 nM) by stabilizing the colchicine binding site conformation . Synergistic studies with verapamil (a P-gp inhibitor) confirm mechanism .

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